N-(4-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfur-containing functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Imidazole Derivative: The initial step involves the synthesis of 1-[(furan-2-yl)methyl]-1H-imidazole. This can be achieved through the reaction of furfural with glyoxal and ammonia under acidic conditions to form the imidazole ring.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as 2-mercaptoacetic acid, under basic conditions to form the thioether linkage.
Acetylation: The final step involves the acetylation of the aromatic amine (4-aminophenyl) using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form saturated imidazoline derivatives.
Substitution: The aromatic acetyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated imidazoline derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its imidazole and furan moieties, which are known to exhibit various biological activities.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking substrate access. The furan ring may also contribute to binding affinity through π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-(1H-imidazol-2-ylthio)acetamide: Lacks the furan ring, which may affect its biological activity and binding properties.
N-(4-acetylphenyl)-2-({1-[(thiophen-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide: Contains a thiophene ring instead of a furan ring, which could alter its electronic properties and reactivity.
Uniqueness
The presence of both the furan and imidazole rings in N-(4-acetylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide makes it unique compared to similar compounds. This combination of functional groups can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13(22)14-4-6-15(7-5-14)20-17(23)12-25-18-19-8-9-21(18)11-16-3-2-10-24-16/h2-10H,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCGPZISZGQPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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